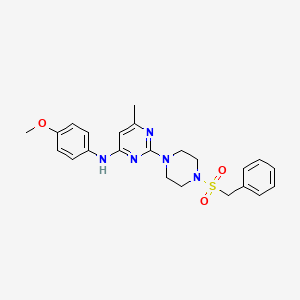
2-(4-(benzylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(benzylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C23H27N5O3S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(benzylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperazine, including those similar to the compound , exhibit significant antibacterial properties. The presence of the benzylsulfonyl group is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
- Mechanism of Action : The antibacterial mechanism is primarily attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The sulfonamide moiety plays a crucial role in mimicking para-amino benzoic acid (PABA), an essential substrate for bacterial folate synthesis.
- Efficacy Against Gram-positive Bacteria : In vitro studies have shown that compounds with similar structures demonstrate selective activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
- Case Study : A recent study evaluated a series of piperazine derivatives, revealing that modifications at the N-position significantly influenced antibacterial potency. Compounds with bulky aryl substituents exhibited enhanced Gram-positive selectivity .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and inhibition of poly(ADP-ribose) polymerase (PARP) .
- In Vitro Studies : In human estrogen receptor-positive breast cancer cells, the compound demonstrated an IC50 value of 18 μM, indicating moderate efficacy in reducing cell viability .
- Molecular Docking Studies : In silico molecular docking studies suggest that the compound interacts favorably with key targets involved in cancer progression, including PARP1 and other enzymes critical for DNA repair mechanisms .
Data Table: Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Disruption of cell wall synthesis | Not specified |
| Antibacterial | Streptococcus pneumoniae | Inhibition of protein synthesis | Not specified |
| Anticancer | Breast cancer cells (MCF-7) | Induction of apoptosis via caspase activation | 18 μM |
特性
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-18-16-22(25-20-8-10-21(31-2)11-9-20)26-23(24-18)27-12-14-28(15-13-27)32(29,30)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCEBVCEHWYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














